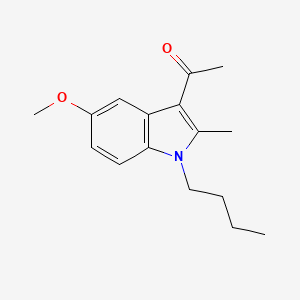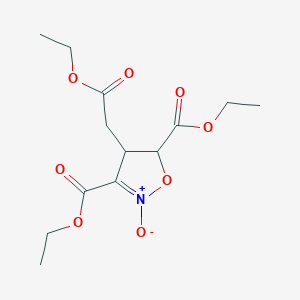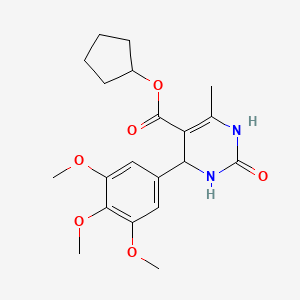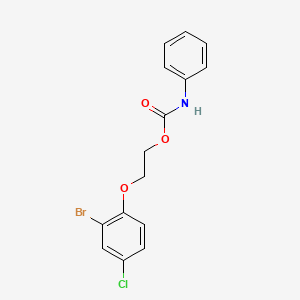
1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as BME, is a synthetic compound that belongs to the indole family. It is a designer drug and a member of the cathinone class of drugs. BME's chemical structure is similar to that of other designer drugs, such as MDPV and methylone. BME has been used as a recreational drug due to its euphoric and stimulant effects. However, in recent years, researchers have been studying BME's potential therapeutic applications.
Mecanismo De Acción
BME acts as a reuptake inhibitor of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, BME increases their levels in the brain, leading to an increase in feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
BME has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature. BME also increases the release of dopamine and serotonin in the brain, leading to feelings of euphoria and stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BME in lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. However, BME's potential for abuse and its effects on the cardiovascular system make it a challenging compound to work with.
Direcciones Futuras
There are several potential future directions for research on BME. One area of interest is its potential use in treating mental health conditions such as depression and anxiety. Researchers are also exploring the use of BME in developing new treatments for addiction and substance abuse. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of BME.
Métodos De Síntesis
BME is synthesized in a laboratory using various chemical reactions. The most common method involves the reaction of 1-(5-methoxy-2-methyl-1H-indol-3-yl)propan-2-amine with butyryl chloride in the presence of a base. The resulting product is then purified and crystallized to obtain pure BME.
Aplicaciones Científicas De Investigación
BME has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated BME's effects on the central nervous system, particularly its ability to affect dopamine and serotonin levels. BME has also been studied for its potential use in treating depression, anxiety, and other mental health conditions.
Propiedades
IUPAC Name |
1-(1-butyl-5-methoxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-6-9-17-11(2)16(12(3)18)14-10-13(19-4)7-8-15(14)17/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIADNGZPNUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)
![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)

![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)

![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)

